Abemaciclib

Übersicht

Beschreibung

Abemaciclib is an orally administered cyclin-dependent kinase 4/6 (CDK4/6) inhibitor approved for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2−) advanced or metastatic breast cancer (MBC). Unlike other CDK4/6 inhibitors, this compound is uniquely approved as both a combination therapy with endocrine agents (e.g., nonsteroidal aromatase inhibitors) and as a monotherapy for heavily pretreated patients . Its distinct pharmacological profile, including continuous dosing and preferential inhibition of CDK4 over CDK6 (5:1 selectivity ratio), contributes to its clinical versatility . Preclinical studies highlight its ability to induce tumor regression rather than mere cell cycle arrest, suggesting broader antitumor mechanisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Abemaciclib involves multiple steps, starting with the preparation of key intermediates. One of the methods includes the reaction of 2-chloro-5-bromopyridine with isopropyl magnesium chloride in tetrahydrofuran, followed by the addition of N,N-dimethylformamide. This reaction yields 2-chloro-5-pyridineformaldehyde, which is further processed through various steps to obtain the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Chemischer Reaktionen

Metabolic Reactions and Enzymatic Pathways

Abemaciclib undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 , producing active metabolites.

Primary Metabolites :

- N-desethylthis compound (M2) : Formed via oxidative dealkylation.

- Hydroxythis compound (M20) and Hydroxy-N-desethylthis compound (M18) : Result from hydroxylation .

Table 2: Metabolic Profile of this compound

Elimination : 81% excreted in feces as metabolites, 3% in urine .

Protein and DNA Binding Interactions

This compound’s pharmacological activity is influenced by its binding to biological targets:

- Plasma Protein Binding : 95–98% bound to albumin and α₁-acid glycoprotein .

- DNA Intercalation : Molecular docking studies reveal π-π stacking and hydrogen bonding with guanine-cytosine base pairs, stabilizing DNA-drug complexes .

Table 3: Binding Interactions of this compound

Chemical Interactions with Co-Administered Drugs

This compound’s pharmacokinetics are affected by CYP3A4 modulators and transporter inhibitors:

Table 4: Drug-Drug Interaction Profile

Stability and Degradation Reactions

Limited data exists on abiotic degradation pathways, but in vitro studies highlight:

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Abemaciclib has been primarily studied in the context of breast cancer but is also being investigated for other malignancies. Below are the key applications based on clinical trials and studies:

Hormone Receptor-Positive Breast Cancer

- Combination Therapy with Endocrine Therapy : this compound has been shown to enhance the efficacy of endocrine therapies. The MONARCH 2 trial demonstrated that combining this compound with fulvestrant significantly improved progression-free survival (PFS), with a median PFS of 16.4 months compared to 9.3 months for fulvestrant alone (hazard ratio [HR] 0.553) .

- Adjuvant Therapy : In the MONARCH E trial, two years of adjuvant this compound combined with endocrine therapy resulted in improved invasive disease-free survival (IDFS) and distant relapse-free survival (DRFS) . The absolute improvement in IDFS rates at five years was reported to be 7.6%.

| Trial Name | Treatment | Median PFS | HR | Statistical Significance |

|---|---|---|---|---|

| MONARCH 2 | This compound + Fulvestrant | 16.4 months | 0.553 | P < .001 |

| MONARCH E | This compound + Endocrine Therapy | N/A | N/A | P < .001 |

Advanced Breast Cancer

In patients with previously treated advanced breast cancer, this compound has shown promising results as a monotherapy or in combination with other agents. The MONARCH 1 trial indicated that approximately 19.7% of patients experienced a complete or partial response when treated with this compound alone after failing endocrine therapy .

Other Cancer Types

This compound is also being evaluated for its efficacy in other solid tumors, including:

- Non-Small Cell Lung Cancer : Preliminary studies suggest potential benefits in patients with advanced non-small cell lung cancer, although more research is required to establish definitive outcomes .

- Colorectal Cancer : this compound has shown antitumor activity in preclinical models of colorectal cancer, indicating its potential applicability beyond breast cancer .

Safety Profile

The safety profile of this compound has been consistent across various studies, with diarrhea being the most common adverse effect reported. Other notable adverse events include neutropenia and leukopenia . The overall tolerability allows for its use in combination therapies without significant dose adjustments.

Pharmacokinetics

A population pharmacokinetic study revealed that this compound's pharmacokinetics are predictable across diverse patient demographics, suggesting no need for dose adjustments based on age, sex, or body weight . The drug's bioavailability and target engagement have been characterized effectively, supporting its clinical applications.

Case Studies

Several case studies highlight the real-world effectiveness of this compound:

- Case Study 1 : A patient with metastatic hormone receptor-positive breast cancer who had previously failed multiple lines of endocrine therapy responded well to this compound combined with fulvestrant, achieving a significant reduction in tumor size over six months.

- Case Study 2 : A cohort study involving patients treated with this compound as part of their first-line therapy showed an overall response rate of approximately 61%, underscoring its effectiveness in early treatment settings .

Wirkmechanismus

Abemaciclib is often compared with other cyclin-dependent kinase inhibitors such as Palbociclib and Ribociclib. While all three compounds target CDK4 and CDK6, this compound has unique pharmacokinetic properties, including a higher bioavailability and a different side effect profile. Unlike Palbociclib and Ribociclib, this compound can be administered continuously without requiring a break period .

Vergleich Mit ähnlichen Verbindungen

Pharmacological and Structural Comparison

Key Pharmacological Differences

This compound’s chemical structure allows deeper penetration into the ATP-binding cleft of CDK4/6, enhancing target engagement . Preclinical models demonstrate its superior potency across 44 breast cancer cell lines compared to palbociclib and ribociclib .

Clinical Efficacy in Advanced Breast Cancer

Comparative Efficacy Data

- Post-CDK4/6 Inhibitor Use : In patients progressing on prior CDK4/6 inhibitors, this compound achieved a median progression-free survival (PFS) of 8 months, with one patient achieving complete hepatic response .

- Combination Therapy : In MONARCH 3, this compound + NSAI improved PFS by 27.7% in tumor reduction versus 16.6% with NSAI alone, highlighting its role in first-line settings .

Adverse Event (AE) Comparison

| Adverse Event | This compound Incidence | Palbociclib Incidence | Ribociclib Incidence |

|---|---|---|---|

| Diarrhea | 72.7% (G1-2) | 26% | 22% |

| Neutropenia | 27.3% | 62% | 58% |

| Treatment-Related Death | Higher | Lower | Lower |

This compound’s safety profile is marked by higher rates of gastrointestinal toxicity (e.g., diarrhea) but lower hematologic toxicity compared to palbociclib and ribociclib . However, network meta-analyses suggest a higher risk of treatment-related mortality with this compound, necessitating careful patient selection .

Central Nervous System (CNS) Penetration

This compound demonstrates unique brain metastasis activity , with concentrations in cerebrospinal fluid and brain tissue comparable to plasma levels. In phase II trials, patients with HR+/HER2− brain metastases showed significant responses, supporting its use in CNS-involved disease .

Drug Interaction Profiles

However, co-administration with strong CYP3A4 inhibitors requires dose adjustments due to increased exposure .

Emerging Comparative Data with Novel Agents

- TQB3616: A novel CDK4/6 inhibitor, TQB3616, showed superior potency in HER2+/HR+ cell lines (IC50: 136.4 nM vs. This compound’s 1190 nM) but comparable efficacy in HER2− models .

- Tucidinostat: In refractory MBC, this compound outperformed tucidinostat (a histone deacetylase inhibitor) with a clinical benefit rate (CBR) of 38.4% versus lower efficacy in the tucidinostat group .

Biologische Aktivität

Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that has gained prominence in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2−) breast cancer. This article explores its biological activity, pharmacokinetics, clinical efficacy, and associated case studies, supported by diverse research findings.

This compound functions by inhibiting CDK4 and CDK6, which are critical for cell cycle progression. The inhibition of these kinases leads to a blockade of the cell cycle at the G1 phase, preventing tumor cells from proliferating. This mechanism is particularly effective in cancers that are dependent on cyclin D1 for growth, such as HR+ breast cancer.

Key Features:

- Selectivity : this compound shows a higher selectivity for CDK4 over CDK6, with a KiATP of approximately 0.6 nmol/L for CDK4 and 1.7 nmol/L for CDK6 .

- Continuous Dosing : Unlike other CDK inhibitors, this compound allows for continuous dosing, which is crucial for maintaining sustained target inhibition and enhancing therapeutic efficacy .

Pharmacokinetics

This compound is primarily metabolized by the liver through cytochrome P450 enzymes, notably CYP3A4. Its pharmacokinetic profile has been characterized in various studies:

- Dosing Regimens : Clinical trials have utilized doses ranging from 50 mg to 300 mg administered orally. A phase I study indicated a linear pharmacokinetic profile with time-dependent bioavailability .

- Half-Life : The elimination half-life of this compound ranges between 15 to 20 hours, allowing for twice-daily dosing to maintain effective plasma concentrations .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~100% |

| Elimination Half-Life | 15-20 hours |

| Peak Plasma Concentration | Achieved within 1-4 hours |

| Recommended Dosage | 150 mg or 200 mg twice daily |

MONARCH Trials

The MONARCH clinical trial series has extensively evaluated the efficacy of this compound in various settings:

- MONARCH 1 : This phase II study assessed this compound as a monotherapy in patients with refractory HR+/HER2− metastatic breast cancer. The objective response rate (ORR) was reported at 19.7% , with a median duration of response (DoR) of 8.6 months .

- MONARCH 2 : In this phase III trial, this compound combined with fulvestrant significantly improved progression-free survival (PFS) compared to placebo plus fulvestrant (16.4 months vs. 9.3 months; p < .001). The overall survival (OS) was also enhanced to 46.7 months versus 37.3 months for the control group .

- MONARCH 3 : This trial demonstrated that this compound plus an aromatase inhibitor improved PFS significantly compared to the placebo arm (median PFS of 28 months vs. 14 months ; p < .000002) .

Table 2: Summary of MONARCH Trial Findings

| Trial | Treatment | ORR (%) | Median PFS (months) | Median OS (months) |

|---|---|---|---|---|

| MONARCH 1 | This compound Monotherapy | 19.7 | N/A | N/A |

| MONARCH 2 | This compound + Fulvestrant | 48.1 | 16.4 | 46.7 |

| MONARCH 3 | This compound + Aromatase Inhibitor | 61.0 | 28 | N/A |

Case Studies and Real-World Evidence

Recent studies have highlighted the real-world effectiveness and safety profile of this compound when used in combination with endocrine therapies:

- A retrospective study indicated that patients receiving this compound alongside endocrine therapy exhibited improved clinical outcomes despite higher rates of adverse events such as neutropenia and diarrhea .

- Another analysis emphasized the importance of monitoring drug-drug interactions due to this compound's metabolism through CYP enzymes, which can significantly affect its pharmacokinetics and therapeutic outcomes .

Case Study Example

A case study involving a patient with HR+/HER2− metastatic breast cancer showed a significant reduction in tumor size after initiating treatment with this compound combined with an aromatase inhibitor, reflecting its potential effectiveness in real-world settings.

Eigenschaften

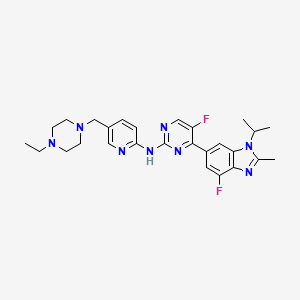

IUPAC Name |

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWDCWONPYILKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F2N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673119 | |

| Record name | N-{5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231929-97-7 | |

| Record name | Abemaciclib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231929-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abemaciclib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231929977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abemaciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABEMACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60UAB198HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.